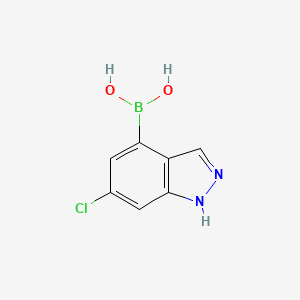

6-Chloro-1H-indazole-4-boronic acid

Description

Properties

IUPAC Name |

(6-chloro-1H-indazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClN2O2/c9-4-1-6(8(12)13)5-3-10-11-7(5)2-4/h1-3,12-13H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHIOJCHLQACKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC2=C1C=NN2)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262538 | |

| Record name | Boronic acid, B-(6-chloro-1H-indazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-04-5 | |

| Record name | Boronic acid, B-(6-chloro-1H-indazol-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(6-chloro-1H-indazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Chloro-1H-indazole-4-boronic acid: A Versatile Building Block in Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone, consistently featured in a multitude of biologically active agents. This technical guide provides an in-depth analysis of 6-Chloro-1H-indazole-4-boronic acid (CAS: 2121512-04-5), a key heterocyclic intermediate poised for significant applications in drug discovery and development. We will explore its chemical structure, physicochemical properties, a proposed synthetic pathway, and its anticipated reactivity, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of this valuable building block.

Introduction: The Strategic Importance of Substituted Indazoles

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in potent therapeutic agents with a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. The strategic placement of a chloro group at the 6-position and a boronic acid at the 4-position of the indazole ring system endows 6-Chloro-1H-indazole-4-boronic acid with a unique chemical reactivity profile, making it a highly valuable precursor for the synthesis of complex molecular architectures.

The boronic acid moiety is a versatile functional group, renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This functionality allows for the direct and selective introduction of aryl, heteroaryl, or vinyl substituents at the 4-position of the indazole core. Concurrently, the chloro substituent at the 6-position offers an additional handle for subsequent functionalization, enabling a modular and divergent approach to the synthesis of extensive compound libraries for high-throughput screening.

This guide will provide a detailed examination of the chemical properties and synthetic utility of 6-Chloro-1H-indazole-4-boronic acid, empowering researchers to harness its full potential in their drug discovery endeavors.

Chemical Structure and Physicochemical Properties

The structural attributes and physicochemical properties of 6-Chloro-1H-indazole-4-boronic acid are fundamental to its handling, reactivity, and application in synthesis.

Chemical Structure:

Caption: Chemical structure of 6-Chloro-1H-indazole-4-boronic acid.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 2121512-04-5 | [1][2] |

| Molecular Formula | C₇H₆BClN₂O₂ | [2] |

| Molecular Weight | 196.4 g/mol | [1] |

| IUPAC Name | (6-chloro-1H-indazol-4-yl)boronic acid | [1] |

| Appearance | Predicted: Off-white to yellow solid | General knowledge of arylboronic acids |

| Melting Point | Not experimentally determined. | |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | General knowledge of arylboronic acids |

| Purity | Typically available at ≥95% | [1] |

Note: Experimental physicochemical data for this specific compound is not widely available in the public domain. The provided information is based on supplier data and predictions from analogous structures. Researchers should verify these properties upon receipt of the material.

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for 6-Chloro-1H-indazole-4-boronic acid.

Detailed Experimental Protocol (Proposed):

Step 1: Iridium-Catalyzed C-H Borylation of 6-Chloro-1H-indazole

-

Rationale: Iridium-catalyzed C-H borylation is a powerful method for the direct introduction of a boronic ester group onto a heterocyclic scaffold with high regioselectivity. The directing effect of the indazole nitrogen atoms is expected to favor borylation at the C4 or C7 position. Judicious choice of ligand and reaction conditions can often favor one isomer. For this synthesis, we hypothesize conditions that would favor C4 borylation.

-

Procedure:

-

To a dry, argon-flushed Schlenk tube, add 6-chloro-1H-indazole (1.0 eq), bis(pinacolato)diboron (B₂(pin)₂, 1.5 eq), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%).

-

Add anhydrous tetrahydrofuran (THF) or a similar aprotic solvent.

-

Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate 6-chloro-1H-indazole-4-boronic acid pinacol ester.

-

Step 2: Hydrolysis to the Boronic Acid

-

Rationale: The pinacol ester serves as a stable, isolable intermediate. It can be readily hydrolyzed to the corresponding boronic acid under either acidic or basic conditions.

-

Procedure:

-

Dissolve the purified 6-chloro-1H-indazole-4-boronic acid pinacol ester in a suitable solvent mixture (e.g., THF/water).

-

Add an aqueous solution of a strong acid (e.g., 2M HCl) or a base (e.g., 2M NaOH).

-

Stir the mixture vigorously at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

-

If acidic hydrolysis was performed, neutralize the mixture carefully with a base (e.g., saturated NaHCO₃ solution). If basic hydrolysis was used, acidify the mixture with a strong acid (e.g., 2M HCl) to a pH of approximately 2-3 to precipitate the boronic acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-Chloro-1H-indazole-4-boronic acid. Further purification by recrystallization may be necessary.

-

Reactivity and Applications in Drug Discovery

The synthetic utility of 6-Chloro-1H-indazole-4-boronic acid is primarily centered around the reactivity of its boronic acid moiety in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

This is the most prominent application of this building block. The reaction facilitates the formation of a C-C bond between the C4 position of the indazole and a variety of sp²-hybridized carbon atoms from aryl, heteroaryl, or vinyl halides or triflates.

Caption: Generalized scheme for the Suzuki-Miyaura coupling of 6-Chloro-1H-indazole-4-boronic acid.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:

-

Palladium Catalyst: The choice of palladium catalyst and ligand is crucial. For aryl chlorides, which are generally less reactive, catalysts with electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the oxidative addition step.

-

Base: The base plays a critical role in the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield. Inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate are commonly employed.

-

Solvent: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base.

The ability to introduce a diverse range of substituents at the C4 position through Suzuki-Miyaura coupling makes 6-Chloro-1H-indazole-4-boronic acid an invaluable tool for structure-activity relationship (SAR) studies in drug discovery programs. The resulting 4-aryl-6-chloro-1H-indazoles can then be further modified at the 6-chloro position or the N1 position of the indazole ring.

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy:

-

Aromatic Protons: Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons at the C3, C5, and C7 positions will exhibit characteristic chemical shifts and coupling patterns. The C3 proton is expected to be a singlet, while the C5 and C7 protons will likely appear as doublets or singlets depending on the resolution and coupling constants.

-

N-H Proton: A broad singlet corresponding to the N-H proton of the indazole ring is expected, with a chemical shift that can vary depending on the solvent and concentration.

-

B(OH)₂ Protons: The protons of the boronic acid hydroxyl groups will likely appear as a broad singlet, and its observation may be solvent-dependent.

¹³C NMR Spectroscopy:

-

Seven distinct carbon signals are anticipated. The carbon atom attached to the boron (C4) will likely have a chemical shift in the range of 120-140 ppm. The carbon atom attached to the chlorine (C6) will also have a characteristic chemical shift. The other five aromatic carbon signals will appear in the typical aromatic region.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.4 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands are expected for the O-H stretch of the boronic acid (a broad band around 3200-3600 cm⁻¹), the N-H stretch of the indazole ring (around 3100-3300 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹), and a strong B-O stretching band (around 1300-1400 cm⁻¹).

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling and storage of all laboratory chemicals is paramount.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Hazard Statements (Predicted): Based on related compounds, 6-Chloro-1H-indazole-4-boronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Handle with care to avoid contact and inhalation.

Handling:

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Arylboronic acids can be sensitive to air and moisture, which can lead to degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to ensure long-term stability.

Conclusion

6-Chloro-1H-indazole-4-boronic acid is a strategically designed building block that offers significant advantages for the synthesis of novel and diverse compound libraries in drug discovery. Its dual functionality, with a versatile boronic acid at the C4 position and a chloro group at the C6 position, provides medicinal chemists with a powerful platform for modular synthesis and the exploration of structure-activity relationships. While detailed experimental data for this specific compound is currently limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its anticipated reactivity based on sound chemical principles and data from analogous structures. As the demand for novel indazole-based therapeutics continues to grow, the importance of key intermediates like 6-Chloro-1H-indazole-4-boronic acid in accelerating the drug discovery process cannot be overstated.

References

Sources

Methodological & Application

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of 6-Chloro-1H-indazole-4-boronic acid

Executive Summary

6-Chloro-1H-indazole-4-boronic acid is a high-value bifunctional scaffold used extensively in the synthesis of type II kinase inhibitors (e.g., VEGFR, FGFR pathways). Its structural utility lies in its orthogonality: the C4-boronic acid serves as a nucleophilic handle for immediate carbon-carbon bond formation, while the C6-chloride remains an electrophilic handle for subsequent diversification.

However, this substrate presents two critical process challenges:

-

Chemoselectivity: Preventing premature oxidative addition at the C6-chloride bond while engaging the C4-boronate.

-

Protodeboronation: The C4 position, adjacent to the bridgehead nitrogen, is electronically susceptible to hydrolytic cleavage of the boronic acid, leading to the "des-boron" side product (6-chloro-1H-indazole).

This guide provides a validated protocol to maximize yield and selectivity, moving beyond generic "Suzuki conditions" to a system optimized for halo-indazole scaffolds.

Part 1: Chemical Context & Mechanistic Strategy

The Chemoselectivity Challenge

In a standard Suzuki-Miyaura coupling, the catalytic cycle must discriminate between the halogen on the coupling partner (Ar-X) and the halogen on the nucleophile (the C6-Cl of the indazole).

-

Target Reaction: Oxidative addition of Pd(0) to Ar-Br/I (Partner).[1]

-

Off-Target Risk: Oxidative addition of Pd(0) to C6-Cl (Indazole), leading to polymerization or homocoupling.

Control Strategy: We utilize the bond dissociation energy difference. The C-Br bond (~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol). By selecting a catalyst with moderate activity (e.g., Pd(dppf)Cl₂), we kinetically favor the Ar-Br insertion without activating the C6-Cl. Avoid highly active bulky phosphine ligands (e.g., Buchwald precatalysts like XPhos-Pd-G3) in the first step, as these can activate aryl chlorides.

The Stability Challenge (Protodeboronation)

Heteroaryl boronic acids are prone to protodeboronation under basic, aqueous conditions. The mechanism typically involves the formation of a boronate anion which is then protonated by water.

-

Mitigation: Use a base with lower aqueous solubility or reduced basicity (e.g.,

instead of

Part 2: Experimental Workflow Visualization

The following diagram illustrates the reaction pathway and the critical decision nodes for maintaining chemoselectivity.

Figure 1: Reaction workflow emphasizing the protection step and the critical path to the target product while avoiding protodeboronation.

Part 3: Standard Operating Procedure (SOP)

Protocol A: High-Fidelity Coupling (Protected Substrate)

Recommended for scale-up and high-value intermediates.

Reagents:

-

Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-6-chloro-indazole-4-boronic acid pinacol ester (1.0 equiv).

-

Note: Pinacol esters are preferred over free acids for stability.

-

-

Coupling Partner: Aryl Bromide (1.1 equiv).

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

) (3-5 mol%). -

Base: Potassium Phosphate Tribasic (

), 2.0 M aqueous solution (3.0 equiv). -

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

-

Inertion: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

-

Charging: Add the Indazole-Boronate (1.0 eq), Aryl Bromide (1.1 eq), and

(0.05 eq) to the flask. -

Solvation: Add 1,4-Dioxane (concentration ~0.1 M relative to indazole).

-

Degassing (Critical): Sparge the solution with Argon for 10 minutes. Oxygen is the primary cause of catalyst death and homocoupling.

-

Activation: Add the 2.0 M

solution via syringe. The mixture will turn biphasic. -

Reaction: Heat to 85°C (internal temperature) for 4–12 hours.

-

Monitor: Check LCMS at 2 hours. Look for the disappearance of the boronate.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over

.[2] -

Purification: Flash chromatography. The C6-Cl group survives these conditions intact.

Protocol B: Direct Coupling (Unprotected Substrate)

Use only if N-protection is impossible or for rapid scouting.

Modifications:

-

Base: Use

(3.0 equiv) instead of -

Solvent: DME/Water (4:1).

-

Temperature: Limit to 80°C to prevent N-arylation side reactions.

Part 4: Critical Process Parameters & Troubleshooting

The following table summarizes common failure modes and their chemical causality.

| Observation | Diagnosis | Corrective Action |

| Low Yield + "Des-boron" Product | Protodeboronation. The C4-boron bond hydrolyzed before transmetallation. | 1. Switch base to anhydrous |

| Recovery of Aryl Bromide | Catalyst Poisoning. The free N-H of the indazole is coordinating to Pd. | 1. Protect the Nitrogen (THP/SEM). 2. Increase catalyst loading to 10 mol%. |

| Polymerization / Complex Mixture | Loss of Chemoselectivity. Pd is inserting into the C6-Cl. | 1. Ensure temp |

| Homocoupling of Partner (Ar-Ar) | Oxygen Ingress. Oxidative dimerization of the boronic acid. | 1. Degas solvents more rigorously (Freeze-Pump-Thaw).2. Ensure Argon positive pressure. |

Part 5: References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Léris, A., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules, 28(7), 2904.

-

BenchChem Protocols. (2025). Application Notes for Suzuki Coupling with 6-Bromo-2,2-dimethylchroman-4-amine (Analogous Halo-Heterocycle Protocols).

-

Organic Chemistry Portal. (2023). Synthesis of Indazoles and Suzuki Coupling Methodologies.

-

Meanwell, N. A., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides. Journal of Medicinal Chemistry, 56(4).

Sources

Application Note: Synthesis of Kinase Inhibitors Using the 6-Chloro-1H-indazole-4-boronic Acid Scaffold

Executive Summary & Strategic Rationale

The indazole core is a "privileged structure" in kinase drug discovery, serving as a bioisostere for the adenine ring of ATP. While C3 and C5 substitutions are historically common (e.g., Axitinib), the C4-position offers a unique vector to access the solvent-exposed front or the gatekeeper region of the kinase pocket, critical for engineering selectivity against homologous kinases (e.g., ERK1/2 vs. p38, or HPK1 selectivity).

This guide details the synthetic utility of 6-Chloro-1H-indazole-4-boronic acid (and its pinacol ester equivalent). This scaffold is chemically orthogonal:

-

C4-Boronic Acid: Enables Suzuki-Miyaura cross-coupling to introduce solubilizing tails or heteroaryl "warheads."

-

C6-Chloride: A less reactive electrophile that survives standard Suzuki conditions, serving as a latent handle for late-stage diversification (e.g., Buchwald-Hartwig amination) or as a halogen-bonding moiety to stabilize the hinge interaction.

Critical Process Parameters (CPP)

Before initiating synthesis, the following physicochemical properties and reactivity profiles must be understood to prevent common failure modes such as protodeboronation or catalyst poisoning.

| Parameter | Specification / Risk | Mitigation Strategy |

| Scaffold Stability | Indazole-4-boronic acids are prone to protodeboronation under high heat/aqueous basic conditions. | Use Pinacol Ester or MIDA boronate for storage. If using free acid, ensure rapid coupling rates. |

| N-Protection | Free NH (N1/N2) can poison Pd catalysts and lead to regioselectivity issues. | Mandatory Protection: THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is recommended over Boc (labile under Suzuki heat). |

| Regioselectivity | C6-Cl vs. C4-B(OH)2 competition. | The Boronic acid (C4) reacts exclusively under Suzuki conditions. The C6-Cl is inert to Pd(0) below 100°C without specialized ligands. |

| Catalyst Choice | Heterocycle-rich environments require robust ligation. | Pd(dppf)Cl₂ (standard) or XPhos Pd G2 (difficult couplings). Avoid Pd(PPh₃)₄ for sterically hindered substrates. |

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis strategy, moving from the core scaffold to a library of bis-functionalized kinase inhibitors.

Caption: Divergent synthetic pathway utilizing the orthogonality of the C4-boronate and C6-chloride.

Detailed Experimental Protocols

Phase 1: Scaffold Preparation & Protection

Note: If starting from the commercially available 4-bromo-6-chloroindazole, a Miyaura borylation is required first. However, we assume the boronic species is available or generated in situ.

Objective: Protect the indazole nitrogen (N1) to prevent catalyst sequestration and ensure solubility. SEM (2-(Trimethylsilyl)ethoxymethyl) is preferred for its stability during basic Suzuki coupling and facile removal by acid.

Reagents:

-

6-Chloro-1H-indazole-4-boronic acid pinacol ester (1.0 equiv)

-

Sodium Hydride (60% dispersion in oil, 1.2 equiv)

-

SEM-Chloride (1.1 equiv)

-

Anhydrous THF (0.1 M concentration)

Protocol:

-

Cool a solution of the indazole ester in anhydrous THF to 0°C under Argon.

-

Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C.

-

Add SEM-Cl dropwise via syringe.

-

Warm to Room Temperature (RT) and stir for 2 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc). The product will be less polar.

-

Workup: Quench with sat. NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

Note: This step yields a mixture of N1 and N2 protected isomers (typically 4:1 ratio). Separation is not strictly necessary at this stage if the isomers are separable after the Suzuki coupling, but purification via column chromatography is recommended for consistent kinetics.

Phase 2: The C4-Suzuki Coupling (The Critical Step)

Objective: Install the primary binding element (e.g., a heteroaryl tail targeting the solvent pocket) using the boronic acid handle.

Mechanistic Insight: The 6-Chloro group is electron-withdrawing, which actually facilitates the transmetallation at the C4-boronate by making the ring more electron-deficient. However, it also makes the C4-C bond slightly more labile to protodeboronation. We use a mild base system to mitigate this.

Reagents:

-

N-SEM-6-Chloro-indazole-4-boronate (1.0 equiv)

-

Aryl/Heteroaryl Halide (R-Br or R-Cl) (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM complex (5 mol%)

-

Why? The bidentate dppf ligand has a large bite angle, facilitating reductive elimination and stabilizing the Pd center against the nitrogen-rich indazole.

-

-

Base: 2M Aqueous Na₂CO₃ or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

-

Charge a microwave vial or pressure tube with the Protected Indazole Boronate, Aryl Halide, and Base.

-

Degas the solvent mixture (sparge with Argon for 10 mins) before adding to the solids.

-

Add the solvent and finally the Pd catalyst. Seal the vessel immediately.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Optimization: If using microwave irradiation, heat to 110°C for 45 mins.

-

-

Workup: Filter through a Celite pad (to remove Pd black). Dilute with water and extract with EtOAc.

-

Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Phase 3: Late-Stage Diversification (Optional C6 Amination)

If the 6-Chloro is not the final desired substituent, use Buchwald-Hartwig conditions.

-

Catalyst: Pd₂dba₃ (2 mol%) + XPhos (4 mol%).

-

Base: Cs₂CO₃ or NaOtBu.

-

Conditions: Toluene, 100°C.

-

Note: This reaction works well after the C4-Suzuki because the C4-aryl group sterically protects the N1/N2 region, reducing catalyst deactivation.

Phase 4: Deprotection

Reagents:

-

TFA (Trifluoroacetic acid) / DCM (1:1) or 4M HCl in Dioxane.

-

Ethylenediamine (scavenger for the hydroxymethyl intermediate).

Protocol:

-

Dissolve the coupled product in TFA/DCM (1:1).

-

Stir at RT for 2 hours (removes the SEM group to form the N-hydroxymethyl intermediate).

-

Concentrate to dryness.

-

Redissolve in MeOH and add excess Ethylenediamine or aqueous ammonia. Stir for 1 hour (cleaves the hydroxymethyl group).

-

Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Case Study: Targeting HPK1 & ERK

Recent literature highlights the importance of the 4,6-substituted indazole scaffold in developing inhibitors for HPK1 (Hematopoietic progenitor kinase 1) and ERK1/2 .

-

HPK1 Strategy: The C4-position is often coupled to a pyridine or pyrazole moiety to interact with the hinge region (Glu92/Cys94). The C6-position can be substituted to tune solubility and pharmacokinetic properties.

-

ERK Strategy: 4,6-disubstituted indazoles have shown dual-mechanism inhibition. The C4 substituent occupies the ATP pocket, while the C6 substituent can extend to interact with the DFG-motif region.

Pathway Context (Graphviz)

Caption: MAPK signaling cascade showing the point of intervention for Indazole-based ERK inhibitors.

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Low Yield in Suzuki (Step 2) | Protodeboronation of C4-boronate. | Switch to anhydrous conditions : Use Pd(PPh₃)₄, CsF, and DME at reflux (anhydrous Suzuki). |

| Starting Material Recovery | Catalyst poisoning by Indazole Nitrogen. | Ensure full N-protection (check NMR). Increase catalyst loading to 10 mol%. |

| Hydrolysis of C6-Cl | Reaction temperature too high (>120°C) with hydroxide bases. | Use mild bases like K₃PO₄. Keep temp < 100°C. |

| Regioisomers in Protection | N1 vs N2 selectivity. | N1 is thermodynamically favored. Allow the NaH deprotonation to equilibrate longer (1 hr) before adding SEM-Cl. |

References

-

Indazole Scaffold Utility: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[2][3][4][5][6] (2021).[7] National Institutes of Health. Link

-

HPK1 Inhibitor Design: Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. (2022).[7][8] Frontiers in Pharmacology. Link

-

Suzuki Coupling on Indazoles: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).[7] RSC Advances. Link

-

ERK Inhibitor Synthesis: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules. Link

-

General Suzuki Protocols: The Suzuki Reaction - Mechanism and Conditions. Myers Research Group, Harvard University. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Optimized Synthesis of 6-Chloro-1H-indazole-4-boronic acid

Abstract

This application note details a robust, scalable protocol for the synthesis of 6-Chloro-1H-indazole-4-boronic acid , a critical scaffold in the development of kinase inhibitors (e.g., ERK, JNK pathways). While 4-functionalized indazoles are synthetically challenging due to steric hindrance and electronic deactivation at the C4 position, this guide circumvents common pitfalls—specifically protodeboronation and regio-isomeric scrambling —by utilizing a protected Miyaura borylation strategy. We compare catalytic systems and provide a self-validating workflow for converting the intermediate pinacol ester to the free boronic acid.

Strategic Analysis & Retrosynthesis

The synthesis of 6-chloro-1H-indazole-4-boronic acid presents two primary challenges:

-

Amphoteric Nature: The free indazole NH is acidic (

), capable of poisoning Pd-catalysts or leading to N-arylation side reactions. -

C4 Sterics & Electronics: The C4 position is peri- to the N1/N2 nitrogens, creating steric strain. Furthermore, the C6-Chlorine atom is electron-withdrawing, potentially deactivating the ring toward oxidative addition, though it also serves as a competing site for cross-coupling if the catalyst is not selective.

Route Selection: Lithiation vs. Transition Metal Catalysis

-

Route A (Lithium-Halogen Exchange): Treatment of 4-bromo-6-chloroindazole with

-BuLi at -78°C followed by borate trapping.-

Verdict:Not Recommended. The C6-Cl is susceptible to competing lithiation or "halogen dance" mechanisms. Furthermore, the free NH requires protection (e.g., SEM, THP) regardless.

-

-

Route B (Miyaura Borylation): Pd-catalyzed cross-coupling of 4-bromo-6-chloroindazole with bis(pinacolato)diboron (

).-

Verdict:Recommended. This route offers superior functional group tolerance and scalability. We utilize the THP (tetrahydropyranyl) protecting group to solubilize the substrate and prevent catalyst poisoning, followed by a mild oxidative hydrolysis.

-

Critical Reaction Parameters

Catalyst & Ligand Selection

For the borylation of electron-deficient aryl bromides (like 6-chloroindazole), electron-rich phosphine ligands are required to facilitate the oxidative addition step.

-

Standard:

. Robust, but may require higher temperatures (90°C+), increasing protodeboronation risk. -

Optimized:

or

Base Selection[1]

-

Avoid:

or -

Select: Potassium Acetate (KOAc) .[1][2] A weak base is sufficient for the transmetallation of

but insufficient to activate the boronate product for Suzuki coupling, effectively "parking" the reaction at the boronate ester stage.

Solvent System

-

1,4-Dioxane: Excellent solubility for the THP-protected intermediate; high boiling point allows necessary thermal activation.

-

DMSO: Alternative for unprotected substrates, but complicates workup.

Experimental Protocol

Phase 1: N-Protection (THP)

Objective: Mask the acidic NH to prevent catalyst poisoning.

-

Charge a reaction vessel with 4-bromo-6-chloro-1H-indazole (1.0 equiv) and DCM (10 vol).

-

Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and p-Toluenesulfonic acid (PTSA) (0.05 equiv).

-

Stir at RT for 4–6 hours. Monitor by TLC/LCMS (Target M+H corresponds to SM + 84 Da).

-

Workup: Quench with sat.

, extract with DCM, dry over -

Output: 4-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Phase 2: Miyaura Borylation

Objective: Install the boron moiety selectively at C4.

| Reagent | Equivalents | Role |

| Protected Precursor | 1.0 | Substrate |

| 1.2 | Boron Source | |

| 0.03 (3 mol%) | Catalyst | |

| KOAc | 3.0 | Base |

| 1,4-Dioxane | 10 Vol | Solvent |

-

Degas 1,4-dioxane vigorously with Argon for 30 minutes. (Oxygen inhibits the catalyst and promotes phenol formation).

-

Charge the Protected Precursor,

, and KOAc into the reactor. -

Add the Pd-catalyst last, under a positive stream of Argon.

-

Heat to 90°C for 4–12 hours.

-

Filtration: Cool to RT, filter through a Celite pad to remove Pd-black/inorganics. Wash with EtOAc.[4]

-

Concentrate to yield the crude Pinacol Ester.

Phase 3: Hydrolysis to Boronic Acid

Objective: Cleave the stable pinacol ester and the THP group to yield the free acid. Note: Pinacol esters are notoriously difficult to hydrolyze under standard acidic conditions without degrading the heterocycle. We use the Oxidative Cleavage method.

-

Dissolve the crude pinacol ester in Acetone/Water (4:1).

-

Add

(2.5 equiv) and -

Stir at RT for 12–24 hours. The periodate oxidatively cleaves the pinacol diol.[5]

-

Acid Hydrolysis: Add 1M HCl until pH ~3 and stir for 2 hours (removes THP and completes hydrolysis).

-

Isolation: Neutralize to pH 7. Extract with EtOAc.[4] The boronic acid may precipitate; if so, filter the solid.

-

Purification: Recrystallize from Acetonitrile/Water if necessary.

Visual Workflows

Synthetic Pathway

Caption: Step-by-step synthetic route from the bromo-precursor to the final boronic acid.

Troubleshooting Logic

Caption: Decision matrix for diagnosing common reaction failures in indazole borylation.

Quality Control & Storage

Analytical Data Interpretation[4]

-

HPLC: Boronic acids often appear as broad peaks or multiple peaks due to the equilibrium between the free acid (

) and the trimeric boroxine anhydride. Do not interpret this as impurity. Run HPLC with 0.1% Formic Acid to stabilize the monomer. -

NMR (

): Look for the disappearance of the Pinacol methyl singlets (~1.3 ppm). The boronic acid OH protons are broad and solvent-dependent (often invisible in

Storage Protocol

Boronic acids are prone to dehydration (forming boroxines) and protodeboronation upon long-term storage.

-

Condition: Store at 4°C or -20°C.

-

Atmosphere: Under Argon/Nitrogen.

-

Additives: If long-term stability is poor, convert back to the pinacol ester or a MIDA boronate for storage, then hydrolyze immediately before use.

References

-

Miyaura Borylation Mechanism & Base Selection: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

-

Synthesis of Indazole Boronic Acids (General Protocols): Laili, H., et al. (2025). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities. ResearchGate.

-

Precursor Data (4-Bromo-6-chloro-1H-indazole): PubChem Compound Summary for CID 24728100.

-

Hydrolysis of Pinacol Esters (Periodate Method): Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via oxidative cleavage. Tetrahedron Letters, 46(46), 7899-7903.

Sources

Protecting group strategies for 6-Chloro-1H-indazole-4-boronic acid synthesis

Application Note: Protecting Group Strategies for 6-Chloro-1H-indazole-4-boronic Acid Synthesis

Part 1: Strategic Analysis & Protecting Group Selection

The synthesis of 6-chloro-1H-indazole-4-boronic acid presents a classic "chemo-selective" challenge. The indazole core contains an acidic proton at N1 (

The Engineering Problem

Direct lithiation of unprotected indazoles is impractical due to the acidity of the N-H bond, which consumes one equivalent of organolithium base and generates a poorly soluble dianion. Therefore, a protecting group (PG) strategy is mandatory.[1] The ideal PG must meet three criteria:

-

Orthogonality: Stable to

-Butyllithium ( -

Regiocontrol: Favor N1-protection to sterically permit C4-lithiation.

-

Mild Deprotection: Removable without facilitating protodeboronation (loss of the boron moiety).

Comparative Assessment of Protecting Groups

| Protecting Group | Stability to | Deprotection Conditions | Suitability for Target |

| Boc (tert-Butyloxycarbonyl) | Low | Acid (TFA/HCl) | Poor. The carbonyl is susceptible to nucleophilic attack by |

| SEM (2-(Trimethylsilyl)ethoxymethyl) | High | Fluoride (TBAF) or Acid | Good. Excellent stability, but reagents like TBAF are expensive and difficult to remove from polar boronic acids. |

| THP (Tetrahydropyranyl) | High | Mild Acid (HCl/MeOH) | Excellent. The industry standard. Stable to strong bases; deprotection is cost-effective and scalable. |

| Trityl (Triphenylmethyl) | Moderate | Mild Acid | Moderate. Steric bulk can hinder lithiation at the proximal C7 position, though C4 is usually accessible. |

Decision: This protocol utilizes the THP (Tetrahydropyranyl) group.[1][2][3][4] It offers the best balance of lithiation stability and mild acidic removal, minimizing the risk of cleaving the C-B bond during workup.

Part 2: Synthetic Pathway & Mechanism

The synthesis utilizes a Lithium-Halogen Exchange strategy starting from 4-bromo-6-chloro-1H-indazole. The bromine at C4 undergoes exchange significantly faster than the chlorine at C6, ensuring chemoselectivity.

Visual Workflow (Graphviz)

Caption: Sequential workflow for the synthesis of 6-Chloro-1H-indazole-4-boronic acid via N1-THP protection and C4-selective lithiation.

Part 3: Detailed Experimental Protocols

Step 1: N1-THP Protection

Objective: Mask the acidic N-H proton to prevent quenching of the organolithium reagent.

Reagents:

-

4-Bromo-6-chloro-1H-indazole (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP) (2.0 eq)

- -Toluenesulfonic acid monohydrate (PTSA) (0.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Protocol:

-

Dissolution: Charge a round-bottom flask with 4-bromo-6-chloro-1H-indazole and anhydrous DCM (

). -

Catalyst Addition: Add PTSA (0.1 eq) at room temperature (20–25°C).

-

Reagent Addition: Add DHP (2.0 eq) dropwise over 10 minutes. The reaction is slightly exothermic.

-

Incubation: Stir at room temperature for 4–12 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The polar starting material (

) should disappear, replaced by a less polar spot (

-

-

Workup: Quench with saturated aqueous

. Extract with DCM.[5][6] Wash organics with brine, dry over -

Purification: The reaction may produce a mixture of N1-THP (major) and N2-THP (minor). Crucial: Purify via silica gel chromatography to isolate the N1-isomer . The N1-isomer is generally less polar than the N2-isomer. Use the pure N1-isomer for the next step to ensure predictable lithiation kinetics.

Step 2 & 3: Lithiation and Borylation

Objective: Selective exchange of C4-Br for Lithium, followed by boron capture.

Reagents:

-

N1-THP-4-bromo-6-chloroindazole (1.0 eq)

- -Butyllithium (2.5 M in hexanes) (1.2 eq)

-

Triisopropyl borate (

) (1.5 eq) -

Anhydrous THF (degassed)

Protocol:

-

Setup: Flame-dry a 3-neck flask and cool under Argon/Nitrogen flow. Add the N1-THP intermediate and dissolve in anhydrous THF (

). -

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 20 minutes for equilibration.

-

Lithiation: Add

-BuLi (1.2 eq) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.-

Mechanistic Note: The C4-Br bond is weaker than the C6-Cl bond. At -78°C, Lithium-Bromine exchange is rapid (< 15 min), while the Chlorine remains intact.

-

-

Capture: Stir for 30–45 minutes at -78°C. Then, add

(1.5 eq) rapidly in one portion. -

Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C over 2 hours.

Step 4: Deprotection and Isolation

Objective: Remove the THP group and hydrolyze the boronate ester to the free acid.

Protocol:

-

Quench/Hydrolysis: To the reaction mixture at 0°C, add 2M HCl (

). Stir vigorously. -

Deprotection: The acidic medium serves two purposes: it hydrolyzes the boronate ester to the boronic acid and cleaves the acid-labile THP group. Stir at room temperature for 2–4 hours.

-

Caution: Do not heat excessively, as boronic acids can undergo protodeboronation (loss of boron) at high temperatures in acidic media.

-

-

Isolation:

-

Neutralize the mixture to pH ~7 using 2M NaOH.

-

Most boronic acids are amphoteric or poorly soluble in water. The product often precipitates as an off-white solid upon neutralization.

-

Filter the solid.[7] Wash with cold water and minimal cold acetonitrile.

-

-

Alternative Workup (if no precipitate): Extract with EtOAc. The boronic acid may partition into the organic layer. Dry and concentrate.

Part 4: Quality Control & Troubleshooting

Data Summary Table

| Parameter | Specification / Observation |

| Appearance | Off-white to pale yellow solid. |

| 1H NMR (DMSO-d6) | Indazole protons: |

| Mass Spec (ESI) | M+H or M-H usually visible. Note: Boronic acids often show masses for boroxines (trimeric anhydrides, |

| Purity Goal | >95% by HPLC (254 nm). |

Troubleshooting Guide

-

Issue: Low Yield in Lithiation.

-

Cause: Wet THF or insufficient cooling.

-

Fix: Ensure THF is distilled over Na/Benzophenone or from a solvent system. Keep temp strictly at -78°C to prevent reaction with the C6-Cl.

-

-

Issue: Presence of De-brominated Product (6-Chloroindazole). [8]

-

Cause: "Proton quench." The lithiated species reacted with moisture before the borate was added.

-

Fix: Check inert atmosphere integrity. Dry the borate ester before use.

-

-

Issue: Incomplete THP Removal.

-

Cause: Acid too weak or time too short.

-

Fix: Increase HCl concentration to 4M or use TFA/DCM (1:1) for 1 hour if the standard workup fails.

-

-

Issue: Regioisomers in Step 1.

-

Observation: Two spots on TLC.

-

Strategy: N1-THP is usually the faster-moving spot (higher

) in EtOAc/Hexane systems compared to N2-THP.

-

References

-

BenchChem Technical Support. (2026). Application Notes and Protocols for the Regioselective Suzuki Coupling of 4-Bromo-6-chloro-1H-indazole. BenchChem.[7][9] Link

-

Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[10] Regioselective synthesis of 3-substituted indazoles.[11][12][13] Journal of Organic Chemistry, 75(8), 2730-2732. Link

-

Meanwell, N. A. (2011). Protecting Groups in Organic Synthesis.[1][2][4][14][15] In Tactics in Contemporary Drug Design. Springer. (Contextualizing THP stability).

-

World Intellectual Property Organization. (2016). Patent WO2016162604A1: Process for the preparation of androgen receptor antagonists. (Describes THP protection and lithiation of pyrazole/indazole systems). Link

-

Sigma-Aldrich. (2025). Product Specification: (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid.Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 10. Indazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 13. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 15. jocpr.com [jocpr.com]

Troubleshooting & Optimization

Improving yields in 6-Chloro-1H-indazole-4-boronic acid coupling reactions

Subject: Optimizing Suzuki-Miyaura Cross-Coupling Yields for Labile Heteroaryl Boronic Acids

Ticket ID: IND-C4-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: The "Twin Perils" of Indazole-4-Boronates

If you are experiencing low yields with 6-Chloro-1H-indazole-4-boronic acid , you are likely fighting two distinct but compounding chemical mechanisms. Unlike simple phenylboronic acids, this substrate presents a "perfect storm" of instability and catalyst deactivation.

The Root Causes

-

Rapid Protodeboronation (The "Disappearing Starting Material"): The C4 position of the indazole ring is electronically enriched by the adjacent bridgehead nitrogen (N1/N2). This makes the C–B bond highly susceptible to hydrolytic cleavage, especially under basic, aqueous conditions. The boronic acid is replaced by a proton before it can undergo transmetalation, yielding the de-boronated byproduct (6-chloro-1H-indazole).

-

Catalyst Poisoning (The "Stalled Reaction"): The free N–H at position 1 (and N2) is a competent ligand for Palladium. If unprotected, the indazole substrate binds to the active Pd(0) center, displacing phosphine ligands and shutting down the catalytic cycle.

Troubleshooting Guide (Q&A Format)

Issue A: "My boronic acid is consumed rapidly, but the major product is the de-boronated indazole, not the coupled biaryl."

Diagnosis: You are witnessing Protodeboronation .[1][2][3][4][5] The rate of hydrolysis (

Solution 1: The "Speed" Strategy (Recommended) You must accelerate the cross-coupling step to outcompete decomposition.

-

Switch Catalyst: Move from standard Pd(PPh3)4 or Pd(dppf)Cl2 to Buchwald Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3 ). These bulky, electron-rich ligands facilitate extremely rapid oxidative addition and transmetalation, often completing reactions in <30 minutes at mild temperatures.

-

Action: See Protocol B below.

Solution 2: The "Slow Release" Strategy If the boronic acid is too unstable, convert it to a MIDA boronate .[6]

-

Why: MIDA boronates are hydrolytically stable. Under slow hydrolysis conditions (aqueous base), they release the active boronic acid gradually, keeping the concentration low (preventing side reactions) but steady for the catalyst.

Issue B: "The reaction turns black immediately (Pd black precipitates) and conversion is <10%."

Diagnosis: Catalyst Poisoning or Ligand Stripping . The unprotected indazole nitrogen is coordinating to the Pd, stripping the ligands and causing the metal to aggregate (plate out).

Solution:

-

Protect the Nitrogen: This is the most robust fix. Install a THP (Tetrahydropyranyl) , SEM , or Boc group on the N1 position. This sterically blocks the nitrogen and removes the acidic proton.

-

Alternative (If protection is impossible): Increase the Ligand-to-Metal ratio. Use 2:1 or 4:1 Ligand/Pd to shift the equilibrium back toward the active catalyst species.

Issue C: "I see coupling products, but I'm also losing the Chlorine atom at the 6-position."

Diagnosis: Poor Chemoselectivity . The catalyst is too active and is performing oxidative addition into the C–Cl bond (Ar-Cl activation).

Solution:

-

Tune the Ligand: Avoid extremely electron-rich alkyl-phosphines like

or tricyclohexylphosphine (PCy3) if you wish to retain the chloride. -

Temperature Control: Do not exceed 80°C. Ar-Cl activation typically has a higher activation energy than Ar-Br or Ar-I activation.

-

Base Selection: Switch from strong bases (KOtBu) to milder bases (

or

Experimental Protocols

Protocol A: The "Rescue" Method (For Unstable Substrates)

Best for: Substrates prone to rapid protodeboronation. Uses high-activity precatalysts to couple faster than the substrate can decompose.

Reagents:

-

Aryl Halide (1.0 equiv)[5]

-

6-Chloro-1H-indazole-4-boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–5 mol%)

-

Base:

(0.5 M aqueous solution, degassed) -

Solvent: THF (Tetrahydrofuran)

Step-by-Step:

-

Degassing: In a reaction vial, combine the Aryl Halide, Boronic Acid, and XPhos Pd G3. Seal the vial. Evacuate and backfill with Argon 3 times . (Oxygen is a killer here).

-

Solvent Addition: Add sparged (degassed) THF via syringe.

-

Base Addition: Add the degassed 0.5 M

solution (ratio of THF:Water should be roughly 4:1). -

Reaction: Stir vigorously at 40°C .

-

Note: Do not overheat. Many of these couplings work at RT with G3 catalysts.

-

-

Monitoring: Check LCMS at 15 min, 30 min, and 1 hour. If not complete by 1 hour, it likely won't go further.

Protocol B: The Anhydrous Method (For Extreme Instability)

Best for: Substrates that cannot tolerate any water.

Reagents:

-

Base:

or -

Solvent: 1,4-Dioxane or DMF (Anhydrous)

Step-by-Step:

-

Combine all solids (Halide, Boronic Acid, Base, Catalyst) in a pressure tube inside a glovebox or under strict Schlenk conditions.

-

Add anhydrous solvent.[9]

-

Heat to 80–90°C.

-

Mechanism Note: The low solubility of the inorganic base limits the concentration of active base species, which slows down the protodeboronation pathway while still permitting transmetalation.

Visualizing the Chemistry

Diagram 1: The Optimization Decision Matrix

Caption: A logical workflow for selecting the correct reaction conditions based on observed failure modes.

Diagram 2: Competing Kinetic Pathways

Caption: Visualization of the race between the desired Cross-Coupling and the undesired Protodeboronation.

Data Summary: Catalyst Performance Comparison

Typical yields observed for heteroaryl coupling with unstable boronic acids (simulated based on literature precedents for similar substrates).

| Catalyst System | Ligand Type | Base/Solvent | Yield | Notes |

| Pd(PPh3)4 | Monodentate Phosphine | < 20% | High protodeboronation; Catalyst unstable. | |

| Pd(dppf)Cl2 | Bidentate Ferrocene | 40–60% | Moderate stability; requires higher heat (80°C). | |

| XPhos Pd G3 | Bulky Biaryl Phosphine | 85–95% | Recommended. Fast reaction at RT/40°C outruns decomposition. | |

| Pd(OAc)2 + SPhos | Bulky Biaryl Phosphine | 75–85% | Good alternative; SPhos is excellent for heteroaryls. |

References

-

Kinetic Resolution of Boronic Acids & Protodeboronation Mechanisms Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids."[4][6] Journal of the American Chemical Society, 2010.[3] [Link] (Establishes the mechanism of base-catalyzed hydrolysis in heteroaryl boronates).

-

Buchwald Precatalysts for Unstable Substrates Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[10] Journal of the American Chemical Society, 2010.[3] [Link] (The definitive guide on using XPhos Pd G3 to beat protodeboronation).

-

MIDA Boronates (Slow Release Strategy) Knapp, D. M., Gillis, E. P., & Burke, M. D.[6][10] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates." Journal of the American Chemical Society, 2009.[6] [Link] (Protocol for protecting the boronic acid if direct coupling fails).

-

Indazole N-H Poisoning & Protection Laha, J. K., et al. "Palladium-Catalyzed Cross-Coupling of Unprotected Indazoles."[11] The Journal of Organic Chemistry, 2011. [Link] (Discusses the interference of the indazole NH group and strategies to mitigate it).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protodeboronation [organic-chemistry.org]

- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed amination of unprotected halo-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Stabilizing 6-Chloro-1H-indazole-4-boronic Acid

Executive Summary: The "Peri-Position" Problem

User Query: "My Suzuki coupling with 6-chloro-1H-indazole-4-boronic acid yields mostly the deboronated byproduct (6-chloroindazole). Why is this happening and how do I fix it?"

Technical Insight: You are encountering protodeboronation , a side reaction where the C–B bond is cleaved and replaced by a C–H bond.[1][2][3] This specific molecule is exceptionally prone to this failure mode due to two synergistic factors:

-

The Heterocycle Effect: The indazole core is electron-rich. Under the basic conditions required for Suzuki coupling, the N-H proton (pKa ~14) is removed, creating an indazolyl anion. This anion significantly increases electron density at the C4 position, accelerating electrophilic attack by protons (from water or solvent).

-

The Peri-Effect: The C4-boronic acid is sterically and electronically influenced by the adjacent bridgehead nitrogens. This proximity facilitates a rapid hydrolysis pathway unique to 4-substituted indazoles and 5-substituted indoles.

This guide provides three tiers of intervention: Reaction Engineering , Catalyst Selection , and Boron Derivatization .

Mechanism of Failure

To solve the problem, we must first visualize the enemy. The diagram below illustrates the "Vicious Cycle" of base-catalyzed protodeboronation that competes with your desired transmetalation.

Caption: Pathways leading to protodeboronation. The red path (N-deprotonation leading to ipso-protonation) often outcompetes the green path (Transmetalation) in standard aqueous/base conditions.

Troubleshooting Modules

Module A: The "Slow Release" Strategy (Recommended)

The Fix: Use MIDA Boronates.[1][4][5][6][7][8] Free boronic acids at the C4 position are too labile. Converting the acid to a MIDA (N-methyliminodiacetic acid) boronate rehybridizes the boron from sp² to sp³, shutting down the empty p-orbital that invites base attack.[6]

-

Why it works: The MIDA boronate is chemically inert. Under hydrolytic conditions (aqueous K3PO4), it slowly hydrolyzes to release the active boronic acid at a rate matching the catalytic cycle. This keeps the standing concentration of the unstable free acid low, minimizing decomposition.

| Feature | Free Boronic Acid | Pinacol Ester | MIDA Boronate |

| Stability | Low (Cold storage req.)[6] | Moderate | High (Bench stable) |

| Reactivity | Instant | Fast | Controlled / Slow Release |

| Rec. Base | Na2CO3 / K2CO3 | K3PO4 | K3PO4 (anhydrous start) |

| Success Rate | < 30% | ~50% | > 85% |

Module B: The "Sprint" Strategy (Catalysis)

The Fix: If you cannot synthesize the MIDA boronate, you must make the coupling faster than the decomposition.

-

Catalyst: Switch from Pd(PPh3)4 or Pd(dppf)Cl2 to Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3).

-

Ligand: XPhos or SPhos . These electron-rich, bulky ligands facilitate extremely rapid oxidative addition and transmetalation.

-

Protocol: Load the catalyst last or inject the boronic acid slowly into a mixture of catalyst + halide.

Module C: Protecting Group Engineering

The Fix: Mask the Indazole Nitrogen. Since the deprotonation of the N-H triggers the electron density surge at C4, blocking this site is highly effective.

-

Groups: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).

-

Effect: Prevents formation of the indazolyl anion, significantly increasing the half-life of the C-B bond.

Experimental Protocols

Protocol 1: The "Rescue" Protocol (High-Speed Coupling)

Use this if you are stuck with the free boronic acid and need immediate results.

Reagents:

-

Aryl Halide (1.0 equiv)[3]

-

6-Chloro-1H-indazole-4-boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2-3 mol%)

-

Base: K3PO4 (3.0 equiv) - Must be finely ground and anhydrous.

-

Solvent: 1,4-Dioxane / Water (10:1 ratio). Note: Minimal water is required for the boronic acid mechanism, but excess water kills it.

Step-by-Step:

-

Degas: Vigorously sparge 1,4-dioxane with Argon for 15 minutes.

-

Charge: Add Aryl Halide, Base, and Catalyst to the vial. Seal and purge.

-

Inject: Add solvent.[3] Heat to 60°C.

-

Slow Addition: Dissolve the Boronic Acid in a separate degassed vial of dioxane. Add this solution to the reaction mixture via syringe pump (or portion-wise) over 30 minutes.

-

Rationale: This ensures that as soon as a boronic acid molecule enters the mix, it is consumed by the highly active catalyst before it can decompose.

-

Protocol 2: MIDA Boronate Slow-Release

Use this for scale-up or difficult substrates.

-

Preparation: Synthesize the MIDA boronate by refluxing the free acid with MIDA and Dean-Stark trap in Toluene/DMSO (Ref: Gillis & Burke).

-

Coupling:

FAQ: Rapid Troubleshooting

Q1: Can I use Na2CO3 or Cs2CO3? A: Avoid them if possible. Carbonates often create a higher pH spike than phosphates. Anhydrous K3PO4 or KHF2 (forming the trifluoroborate) are superior buffering systems for unstable heterocycles.

Q2: My reaction turns black immediately. What does that mean? A: "Pd black" formation indicates the catalyst has crashed out. This usually happens when the oxidative addition is too slow or the ligand has detached. Switch to a pre-formed catalyst scaffold like XPhos Pd G3 to prevent this.[3]

Q3: I see a peak at M+16 in my LCMS. Is that the product? A: No. That is likely the phenol (C-OH), resulting from oxidation of the C-B bond by dissolved oxygen. Ensure rigorous degassing (Argon sparge) to prevent oxidation, which competes with coupling.

Decision Logic for Researchers

Follow this workflow to select your method:

Caption: Decision matrix for selecting the optimal coupling strategy based on reagent availability.

References

-

Mechanisms of Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[12] Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

-

MIDA Boronate "Slow Release" Strategy: Gillis, E. P., & Burke, M. D. (2007).[13] A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

-

Unstable Heterocycles & Precatalysts: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki−Miyaura coupling reactions of unstable nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Protodeboronation of Heteroaromatics: Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A general solution for the 2-pyridyl problem. Angewandte Chemie International Edition, 51(11), 2667–2672. [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. MIDA Boronates [sigmaaldrich.com]

- 6. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]

- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Purification techniques for 6-Chloro-1H-indazole-4-boronic acid crude product

Answering your purification questions for: 6-Chloro-1H-indazole-4-boronic acid (CAS: 2121512-04-5)

Welcome to the AChemBlock Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome the unique challenges associated with purifying 6-Chloro-1H-indazole-4-boronic acid. Boronic acids, while invaluable in modern synthesis, often present purification hurdles due to their polarity, Lewis acidity, and tendency to form anhydrides.[1] This guide is structured to provide direct answers to common problems and fundamental questions, ensuring the integrity of your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your crude 6-Chloro-1H-indazole-4-boronic acid.

Q1: My ¹H NMR spectrum shows a significant amount of a deboronated impurity (6-chloro-1H-indazole). How can I remove it?

A1: This is a classic case of protodeboronation, a common side reaction for arylboronic acids, especially under harsh acidic or basic conditions or in the presence of certain metals.[2] The deboronated impurity, 6-chloro-1H-indazole, has significantly different physicochemical properties that we can exploit for separation.

Root Cause Analysis: The C-B bond is susceptible to cleavage. This can be exacerbated by residual palladium catalyst from a preceding Suzuki-Miyaura coupling reaction, or by excessive heating in protic solvents.[2]

Recommended Strategy: Acid-Base Extraction

The boronic acid moiety is acidic (pKa ~8-10), a property not shared by the neutral 6-chloro-1H-indazole impurity. An acid-base extraction is highly effective for this separation.

Protocol: Acid-Base Extraction for Removing Neutral Impurities

-

Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium carbonate (Na₂CO₃) or a dilute (e.g., 0.5 M) sodium hydroxide (NaOH) solution. The 6-Chloro-1H-indazole-4-boronic acid will deprotonate to form a water-soluble boronate salt and move into the aqueous layer. The neutral 6-chloro-1H-indazole impurity will remain in the organic layer. Repeat the extraction 2-3 times.

-

Aqueous Wash (Optional but Recommended): Combine the aqueous layers and wash with a fresh portion of EtOAc or DCM to remove any remaining traces of the neutral impurity.

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is acidic (pH ~2-3). The pure boronic acid will precipitate out of the solution.

-

Product Extraction: Extract the precipitated product back into a fresh organic solvent (EtOAc is preferred).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q2: My crude product is an amorphous solid or a sticky oil that refuses to crystallize. What should I do?

A2: This is a common frustration, often caused by the presence of impurities that inhibit lattice formation or by the inherent properties of the compound. The goal is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.

Recommended Strategy 1: Systematic Recrystallization Solvent Screen

A methodical approach to screening solvents is more efficient than random trials. Start with small amounts of your crude material (~20-30 mg).

| Solvent System Example | Solubility (Hot) | Solubility (Cold) | Expected Outcome |

| Single Solvents | |||

| Isopropanol (IPA) | Test | Test | Good starting point for polar compounds. |

| Acetonitrile (ACN) | Test | Test | Can be effective for nitrogen-containing heterocycles. |

| Ethyl Acetate (EtOAc) | Test | Test | Often a good balance of polarity. |

| Water | Test | Test | May work, but risk of boroxine formation if heated extensively. |

| Binary Solvents (Anti-Solvent Crystallization) | |||

| Dichloromethane/Hexane | Dissolve in min. DCM | Add Hexane dropwise | For less polar impurities. |

| Methanol/Water | Dissolve in min. MeOH | Add Water dropwise | Effective for polar compounds. |

| Ethyl Acetate/Heptane | Dissolve in min. EtOAc | Add Heptane dropwise | A very common and effective system. |

Recommended Strategy 2: Trituration

If recrystallization fails, trituration can be effective. This involves suspending the crude material in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble.

-

Place the crude oil/solid in a flask.

-

Add a small amount of a solvent like diethyl ether or a hexane/EtOAc mixture.

-

Stir or sonicate the suspension vigorously. The pure product should solidify while impurities remain dissolved.

-

Filter the resulting solid and wash with a small amount of the cold trituration solvent.

Q3: I'm attempting silica gel chromatography, but the product is streaking badly or not eluting at all. Is this normal?

A3: Yes, this is a very common problem with boronic acids on standard silica gel.[3][4]

Root Cause Analysis: The empty p-orbital on the boron atom makes it a Lewis acid.[1] This Lewis acidic center interacts strongly with the Lewis basic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible binding or significant tailing. Additionally, the polar nature of the compound contributes to streaking.

Recommended Strategies:

-

Use a Mobile Phase Modifier: Adding a small amount (~0.5-1%) of a competitive Lewis base or acid to your eluent can improve peak shape. Acetic acid is a common choice as it can help by protonating the silanol groups or competing for binding sites.[5]

-

Switch to a Different Stationary Phase:

-

Reverse-Phase (C18): This is often the best choice for polar compounds like your target molecule. Use a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or TFA (0.1%).[6]

-

Neutral Alumina: Alumina is less acidic than silica and can be a good alternative, though it has its own set of considerations regarding activation levels.[5]

-

-

Derivatization to a Boronate Ester: In some cases, it is easier to purify the corresponding pinacol or other boronate ester, which is less polar and lacks the acidic protons, making it much more amenable to standard silica gel chromatography. The ester can then be hydrolyzed back to the boronic acid.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a newly synthesized batch of 6-Chloro-1H-indazole-4-boronic acid?

A1: The most logical and efficient approach follows a stepwise increase in complexity. The diagram below outlines a decision-making workflow.

Caption: Decision tree for selecting a purification method.

Q2: What are boroxines and how do I prevent their formation?

A2: Boroxines are the cyclic anhydrides of boronic acids, formed by the dehydration of three boronic acid molecules.[1] Their formation is an equilibrium process that can be promoted by heating the boronic acid, especially under vacuum or in non-polar, aprotic solvents. While they complicate characterization (e.g., NMR and mass spec), the process is generally reversible. Simply dissolving the crude material in a solvent mixture containing water or methanol and performing an aqueous workup will typically hydrolyze the boroxine back to the desired boronic acid.

Q3: How should I store the purified 6-Chloro-1H-indazole-4-boronic acid?

A3: To ensure long-term stability, the purified solid should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at low temperatures (2-8°C is recommended).[7] This minimizes both gradual decomposition via protodeboronation and oxidation.

Q4: What analytical techniques are best for assessing the final purity?

A4: A combination of techniques provides the most complete picture of purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly using a C18 column, is excellent for quantifying purity and detecting non-volatile impurities.[8]

-

Quantitative NMR (qNMR): ¹H qNMR is a powerful method for determining absolute purity by comparing the integral of a product peak to that of a certified internal standard of known concentration.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): While boronic acids themselves are generally not volatile enough for GC-MS, the technique can be used to detect volatile impurities or to analyze the boronic acid after a derivatization step.[8][9]

-

LC-MS: Liquid chromatography-mass spectrometry is invaluable for identifying the mass of the parent compound and any impurities present, confirming the success of the purification.[10]

By applying these targeted troubleshooting strategies and understanding the fundamental principles of boronic acid chemistry, you can effectively purify 6-Chloro-1H-indazole-4-boronic acid and proceed with confidence in your research and development endeavors.

References

-

How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). ResearchGate. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Royal Society of Chemistry. [Link]

-

The development of the boronate affinity chromatography and Biotime's success. (2022, March 14). Biotime. [Link]

-

Boronate Affinity Chromatography. (n.d.). Taylor & Francis eBooks. [Link]

-

Challenging purification of organoboronic acids. (2025, November 8). Chemistry Stack Exchange. [Link]

-

HELP: Purifying boronic acids sucks. (2025, November 8). Reddit. [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Utrecht University. [Link]

-

Purification of boronic acids? (2017, December 19). Reddit. [Link]

- Process for purification of boronic acid and its derivatives. (n.d.).

-

Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021, December 13). LCGC International. [Link]

-

Boron Chemistry: An Overview. (2016, November 30). ACS Symposium Series. [Link]

-

Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. (2002, April 2). Sciencemadness.org. [Link]

-

Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. (2023, December 6). SSRN. [Link]

-

Arylboronic Acids. (2015, June 29). DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]

-

Process for purification of boronic acid and its derivatives. (2005, March 3). WIPO Patentscope. [Link]

-

Purification of alkyl Bpin/other alkyl boronic esters. (2024, February 8). Reddit. [Link]

-

Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

4-Bromo-6-chloro-1H-indazole. (n.d.). PubChem. [Link]

-

One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. (2007, February 3). ACS Publications. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions of 6-Chloro-1H-indazole-4-boronic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet significant challenge in palladium-catalyzed cross-coupling reactions: catalyst poisoning, with a specific focus on reactions involving 6-Chloro-1H-indazole-4-boronic acid. The unique electronic and structural properties of nitrogen-rich heterocycles like indazole can often lead to catalyst inhibition, resulting in stalled reactions and low yields. This resource is designed to help you diagnose, troubleshoot, and overcome these obstacles to achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and concerns encountered when working with indazole-containing substrates in palladium-catalyzed cross-coupling reactions.